![molecular formula C11H22N2O2 B2716708 Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate CAS No. 1695478-54-6](/img/structure/B2716708.png)
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate , also known by its IUPAC name tert-butyl (S)- (3-methylpyrrolidin-3-yl)carbamate , is a chemical compound with the molecular formula C10H20N2O2 . It falls under the category of carbamates and is commonly used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate involves the reaction of tert-butyl chloroformate with 3-methylpyrrolidine. The resulting product is a carbamate derivative, which can be purified through various methods such as column chromatography or recrystallization .
Molecular Structure Analysis
The compound’s molecular structure consists of a tert-butyl group attached to the nitrogen atom of a pyrrolidine ring. The carbamate functional group is also present, contributing to its overall stability and reactivity. The stereochemistry of the pyrrolidine ring is crucial for its biological activity .
Physical And Chemical Properties Analysis
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)7-13-11(4)5-6-12-8-11/h12-13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVINAIERAOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2716625.png)
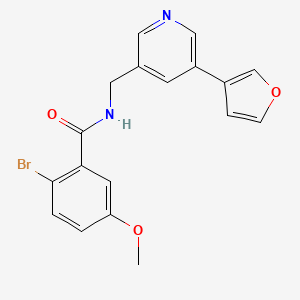
![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)
![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2716632.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)
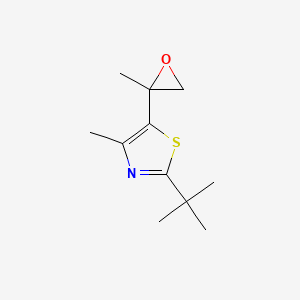
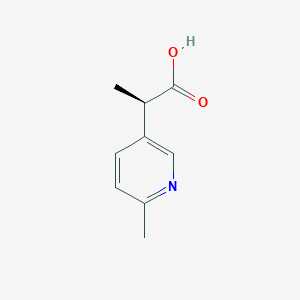

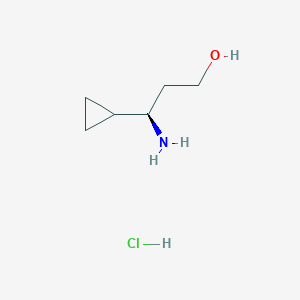
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)
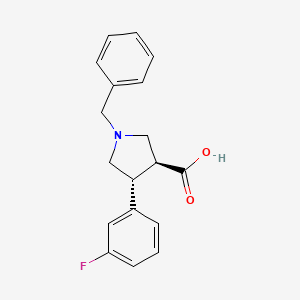
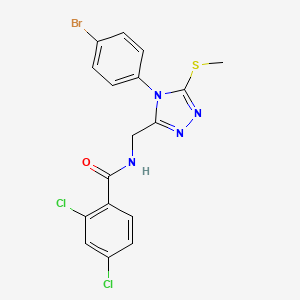
![2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2716648.png)